molecular formula C13H12N2O4 B2359503 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione CAS No. 2460756-29-8

4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione

Cat. No. B2359503
CAS RN: 2460756-29-8
M. Wt: 260.249
InChI Key: MMQQNUSEXIFCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their diverse biological activities . They are neutral and hydrophobic, allowing them to pass through the living membrane in vivo .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The synthesis process follows green chemistry principles, using simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is characterized by the presence of an isoindole-1,3-dione part of the compound . This part of the compound is involved in interaction with Leu352 (π-σ), Ala523, and Val523 (π-alkyl) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds . These reactions occur via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione include a molecular weight of 260.25 . It is a powder at room temperature .

Scientific Research Applications

Anticancer Research

This compound has been synthesized and characterized for its potential as an anticancer agent. Studies have shown that derivatives of isoindoline-1,3-dione, like EN300-26623976, exhibit cytotoxicity against blood cancer cell lines such as K562 and Raji . The ability to induce apoptosis and necrosis in cancer cells makes it a promising candidate for further cancer research.

Chemical Synthesis

EN300-26623976 serves as a building block in chemical synthesis. Its structure allows for the creation of various derivatives with potential biological activities. Scientists utilize this compound in material science, life science, and analytical chemistry due to its versatility .

Suzuki–Miyaura Coupling Reactions

Organoboron derivatives, which include compounds like EN300-26623976, are widely used in Suzuki–Miyaura coupling reactions. These reactions are pivotal for C–C bond formation, a fundamental process in organic synthesis. The compound’s reactivity makes it suitable for creating complex molecular scaffolds .

Drug Discovery

The structural features of EN300-26623976 make it valuable in drug discovery, especially as a covalent modifier acting at serine residues in the active sites of biological targets. Its use in screening compounds and fragments can lead to the development of novel therapeutics .

Aza Peptide Synthesis

An interesting application of compounds like EN300-26623976 is in the design of aza peptides. By replacing the Ca atom of an amino acid residue with nitrogen, researchers can obtain aza peptides, which have potential drug applications .

Pharmacological Studies

Due to its structural similarity to known pharmacologically active compounds, EN300-26623976 can be used in the study of various pharmacological effects. Its hydrophobic nature allows it to pass through biological membranes, making it useful for in vivo studies .

Safety and Hazards

The safety information for 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione could involve further investigation of its impact on the survival of blood cancer cells . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge .

properties

IUPAC Name

4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-9-5-1-3-7-10(9)13(19)15(12(7)18)8-4-2-6-14-11(8)17/h1,3,5,8,16H,2,4,6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQQNUSEXIFCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.